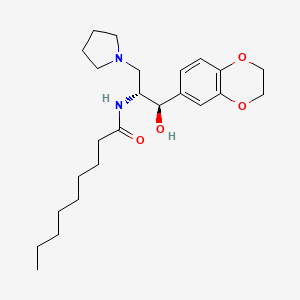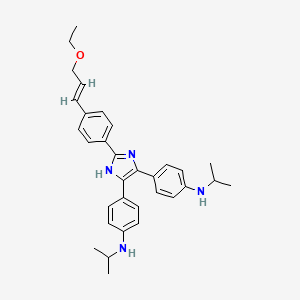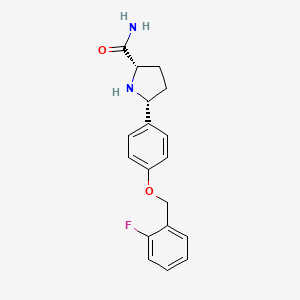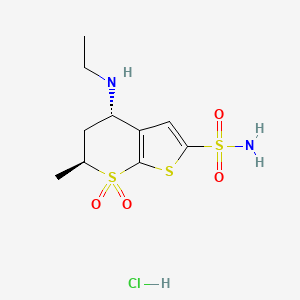
Rebastinib
Vue d'ensemble
Description
Rebastinib is an investigational drug that has been used in trials studying the treatment of Chronic Myeloid Leukemia . It is an inhibitor of the Tie2 tyrosine kinase receptor and an antineoplastic agent . It has also been designated as an orphan medicine for the treatment of ovarian cancer in the European Union .
Molecular Structure Analysis
This compound is a small molecule with the chemical formula C30H28FN7O3 . It has a molecular weight of 553.5868 g/mol . The structure of this compound has been analyzed using crystallographic methods .
Applications De Recherche Scientifique
Rebastinib : Analyse complète des applications de la recherche scientifique
This compound est un inhibiteur puissant avec diverses applications dans la recherche scientifique, en particulier dans le domaine de l'oncologie. Voici une analyse détaillée de six applications uniques de this compound, chacune ayant sa propre section dédiée.
Traitement du cancer ciblant la voie TIE2 : this compound s'est avéré prometteur comme traitement ciblant la voie TIE2 chez les patients atteints de cancer. Il inhibe la signalisation angiopoïétine/Tie2, ce qui affecte plusieurs voies de progression tumorale médiées par les macrophages pro-tumoraux Tie2+. Cela inclut la dissémination dépendante de TMEM et l'angiogenèse dépendante de l'angiopoïétine/Tie2, ce qui en fait un traitement potentiel pour obtenir l'inhibition de Tie2 chez les patients atteints de cancer .
Efficacité dans le cancer de l'ovaire résistant au platine : Une étude en cours a démontré des résultats préliminaires positifs de this compound en association avec le paclitaxel chez les patientes atteintes d'un cancer de l'ovaire résistant au platine. Il cible la voie TIE2 et s'est avéré efficace comme inhibiteur de contrôle de commutation .
Amélioration des résultats de la chimiothérapie : this compound est étudié comme un antagoniste de TIE2 qui pourrait améliorer les résultats de la chimiothérapie. Il inhibe le récepteur Tie2 dans les cellules endothéliales et les macrophages, ciblant les macrophages de type M2 pro-tumoraux Tie2+, qui constituent une cible attrayante pour la thérapie anticancéreuse .
4. Réduction de la croissance tumorale et des métastases Dans la recherche sur le cancer du sein, le traitement par this compound a entraîné une diminution significative du taux de croissance de la tumeur mammaire primaire et une réduction des métastases pulmonaires. Il a également diminué les niveaux de coloration tumorale TIE2 par analyse immunohistochimique (IHC) et a fait que la tumeur restante devenait nécrotique .
5. Essais cliniques pour les tumeurs solides avancées ou métastatiques this compound est actuellement évalué dans des essais cliniques de phase Ib/II en association avec le paclitaxel chez les patients atteints de tumeurs solides avancées ou métastatiques. Les essais visent à évaluer l'innocuité, la tolérance, la pharmacocinétique et l'efficacité .
6. Traitement potentiel des tumeurs solides localement avancées ou métastatiques, de la LMC et du cancer du sein Il est également étudié dans des essais cliniques de phase I/II pour le traitement des tumeurs solides localement avancées ou métastatiques, de la leucémie myéloïde chronique (LMC) et du cancer du sein en raison de son activité contre AXL dans les cellules TNBC .
Mécanisme D'action
Target of Action
Rebastinib is primarily a potent inhibitor of the Tie2 tyrosine kinase receptor . The Tie2 receptor is largely expressed in endothelial cells and subsets of monocytes/macrophages . It also inhibits other kinases, including BCR-ABL, SRC kinases, and FLT-3 .
Mode of Action
This compound interacts with its primary target, the Tie2 receptor, by inhibiting its activity . This inhibition disrupts the angiopoietin/Tie2 signaling pathway, which plays a crucial role in angiogenesis and vascular remodeling . The exact interaction mechanism of this compound with its targets is still under investigation .
Biochemical Pathways
This compound affects the angiopoietin/Tie2 signaling pathway, which is pivotal in angiogenesis and vascular remodeling . By inhibiting the Tie2 receptor, this compound disrupts this pathway, leading to antiangiogenic effects . This disruption can impair multiple pathways in tumor progression mediated by protumoral Tie2+ macrophages .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been assessed using a panel of ADME assays, Ames tests, human Ether-a-go-go Related Gene (hERG) experiments, and pharmacokinetic studies in mice and rats . These studies confirmed the drug-like properties and reasonable safety of this compound .
Result of Action
This compound demonstrates antitumor activity against breast cancer both in vitro and in vivo . It reduces tumor growth and metastasis in an orthotopic mouse model of metastatic mammary carcinoma through the reduction of Tie2+ myeloid cell infiltration, antiangiogenic effects, and blockade of tumor cell intravasation mediated by perivascular Tie2 Hi/Vegf-A Hi macrophages in the tumor microenvironment of metastasis (TMEM) .
Propriétés
IUPAC Name |
4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXNSAVVKYZVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144533 | |
| Record name | Rebastinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020172-07-9 | |
| Record name | Rebastinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020172079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebastinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rebastinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBASTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75017Q6I97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Rebastinib?
A1: this compound acts as a potent and selective inhibitor of the tyrosine kinase receptor, TIE2. [, , , ] This kinase is primarily expressed on endothelial cells and plays a critical role in angiogenesis. [, , ] Additionally, this compound inhibits TIE2 expressed on a subset of pro-tumoral macrophages called TIE2-expressing macrophages (TEMs). [, , , ]
Q2: How does this compound impact tumor progression?
A2: this compound disrupts several pathways crucial for tumor progression. It inhibits angiogenesis by targeting TIE2 on endothelial cells and reduces tumor cell intravasation by blocking the activity of TEMs. [, , ] Furthermore, this compound disrupts the function of Tumor MicroEnvironments of Metastasis (TMEM), specialized vascular structures associated with tumor cell intravasation. [, , , ]
Q3: What is the significance of TMEM in cancer, and how does this compound affect them?
A3: TMEMs are sites of direct contact between macrophages, tumor cells, and endothelial cells, and their density correlates with metastasis in breast cancer patients. [] this compound inhibits TMEM function by reducing the recruitment and activity of Tie2Hi macrophages, leading to decreased vascular permeability and tumor cell dissemination. [, , , , , , ]
Q4: Besides TIE2, are there other known targets of this compound?
A4: Yes, this compound has been shown to inhibit other tyrosine kinases, including BCR-ABL1, VEGFR2, and Src family kinases (LYN, HCK, FGR). [, , ] While initially investigated as a BCR-ABL1 inhibitor for chronic myeloid leukemia, its clinical activity in this context was modest. [] Research suggests that TIE2 and other kinases inhibited by this compound, such as VEGFR2, might be more relevant targets for clinical development. [, ]
Q5: Can this compound enhance the efficacy of existing chemotherapies?
A5: Preclinical studies suggest that combining this compound with antitubulin agents like paclitaxel or eribulin enhances their efficacy. [, , , , ] This synergistic effect is likely due to this compound's ability to counteract the chemotherapy-induced increase in pro-tumorigenic TEMs and TMEM activity. [, , , , ]
Q6: What is a "kinase switch control inhibitor", and how does this relate to this compound's mechanism?
A6: A kinase switch control inhibitor binds to a specific conformation of the kinase, affecting its activity and downstream signaling. [, ] this compound, being a switch control inhibitor of TIE2, might exert its effects by stabilizing a specific conformation of the kinase. [, , ]
Q7: What preclinical models have been used to investigate this compound's efficacy?
A7: this compound's efficacy has been evaluated in various preclinical models, including:
- Syngeneic Mouse Models: Polyoma middle-T antigen (PyMT) model for breast cancer [, , ] and the ID8 model for ovarian cancer [].
- Xenograft Models: Patient-derived xenograft (PDX) models for breast and ovarian cancers. [, , , , ]
- Zebrafish Models: Orthotopic zebrafish models have been employed to study its impact on glioblastoma growth. []
Q8: Has this compound's impact on the immune system been investigated?
A8: Yes, this compound's influence on the tumor immune microenvironment is an active area of research. Studies suggest that it might modulate the balance of immune cell populations within the tumor, potentially enhancing anti-tumor immunity. [, ]
Q9: What are the challenges and future directions for this compound research?
A9: Further research is needed to fully elucidate:
- Long-term efficacy and safety: Understanding the long-term effects of this compound, particularly in combination therapies, is crucial. [, ]
- Biomarkers of response: Identifying reliable biomarkers to predict treatment response and monitor resistance development is essential for personalized therapy. [, ]
- Optimization of drug delivery and targeting: Developing strategies to improve this compound's delivery specifically to tumor sites could enhance its efficacy and minimize potential side effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



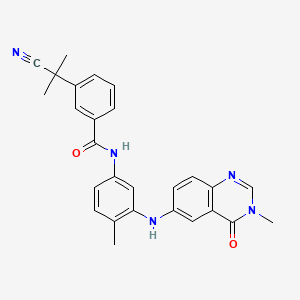
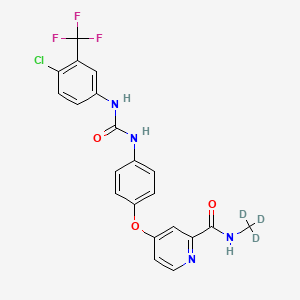
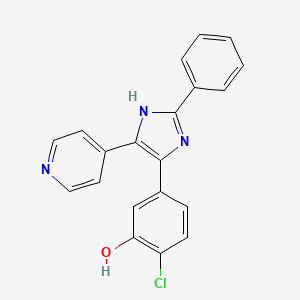

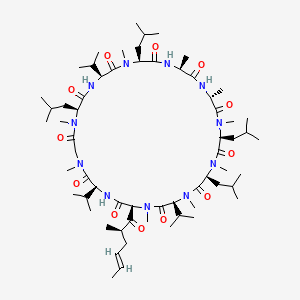
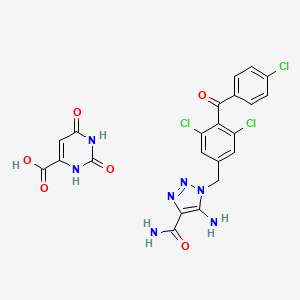


![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)
![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)
